molecular formula C7H11ClN4O B2957958 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride CAS No. 2126161-38-2

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride

Cat. No.: B2957958
CAS No.: 2126161-38-2
M. Wt: 202.64
InChI Key: SZLZNDFFJWZART-UHFFFAOYSA-N
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Description

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring (a strained four-membered nitrogen-containing heterocycle) at the N1 position and an acetyl group at the C4 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications . The compound has a molecular formula of C₇H₁₀N₄O·HCl and a molecular weight of 202.64 g/mol (base: 166.18 g/mol + HCl) . Its structure is confirmed via spectral data and single-crystal X-ray diffraction in related analogs .

Properties

IUPAC Name

1-[1-(azetidin-3-yl)triazol-4-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZNDFFJWZART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride (CAS Number: 1798032-54-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural motif that combines azetidine and triazole functionalities, which may contribute to its pharmacological properties.

The chemical formula for this compound is C7H12ClN4OC_7H_{12}ClN_4O, with a molecular weight of 241.12 g/mol. Its IUPAC name is 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride. The compound appears as a powder and is typically stored at 4 °C for stability .

PropertyValue
Chemical Formula C₇H₁₂Cl₂N₄O
Molecular Weight 241.12 g/mol
CAS Number 1798032-54-8
IUPAC Name 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride
Appearance Powder
Storage Temperature 4 °C

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Potential

Preliminary studies suggest that compounds with triazole moieties often exhibit anticancer properties. For instance, triazole derivatives have been reported to inhibit various kinases involved in cancer progression. The specific activity of this compound against cancer cell lines remains to be fully characterized; however, similar compounds have shown promising results in preclinical trials .

The proposed mechanism of action for this class of compounds typically involves the inhibition of key enzymes or receptors that are crucial for tumor growth and survival. For example, some studies indicate that triazole derivatives can act as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer . The exact interaction and binding affinity of this specific compound with target proteins require further investigation.

Antimicrobial Activity

In addition to anticancer effects, triazole compounds have also been studied for their antimicrobial properties. The presence of azetidine and triazole rings may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for bacterial survival .

Case Studies

A few case studies have demonstrated the biological efficacy of related compounds:

  • Triazole Derivatives in Cancer Treatment : A study published in Cancer Research explored a series of triazole derivatives that showed significant antiproliferative effects on various cancer cell lines. The results indicated that modifications to the azetidine structure could enhance selectivity and potency against specific tumor types .
  • Antimicrobial Efficacy : Research highlighted in Journal of Medicinal Chemistry found that certain triazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential utility for derivatives like this compound in treating infections .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target : 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride - Azetidin-3-yl (N1)
- Acetyl (C4)
C₇H₁₁ClN₄O 202.64 High solubility (HCl salt); strained azetidine enhances reactivity
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one - 2,4-Dichlorobenzyl (N1)
- Acetyl (C4)
C₁₁H₉Cl₂N₃O 270.11 Lipophilic Cl substituents; potential antimicrobial activity
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one - 4-Methoxybenzyl (N1)
- Acetyl (C4)
C₁₂H₁₃N₃O₂ 231.25 Electron-rich methoxy group; improved metabolic stability
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime - 4-Nitrophenyl (N1)
- Acetyl oxime (C4)
C₁₁H₁₁N₅O₃ 277.24 Nitro group enhances electrophilicity; oxime improves metal-binding capacity
2,2′-(Quinoxaline-2,3-diyldisulfanediyl)bis{1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one} - 4-Methylphenyl (N1)
- Disulfide-linked quinoxaline
C₃₄H₂₈N₈O₂S₂ 660.76 Extended conjugation; disulfide bridges for redox-sensitive applications

Key Observations:

  • Azetidine vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) . Methoxy (OMe) groups improve solubility and metabolic stability .
  • Salt Forms : Hydrochloride salts (target compound) and dihydrochloride derivatives (e.g., 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride) exhibit superior aqueous solubility compared to neutral analogs .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher solubility in polar solvents than neutral analogs like 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride, and how can purity be maximized?

  • Methodological Answer : The compound's synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by azetidine functionalization. Key steps include:

  • Reagent Selection : Use azetidine-3-amine derivatives and propargyl ketones as precursors.
  • Reaction Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve yield.
  • Purification : Employ column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 ratio) .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (>98% purity).

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use multimodal spectroscopic and crystallographic techniques:

  • XRD : Resolve the azetidine-triazole conformation (e.g., torsion angles between rings) to confirm regiochemistry .
  • NMR : Assign peaks using 1H^1H, 13C^13C, and 2D-COSY to verify substituent positions (e.g., azetidine C3 vs. C2 linkage) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What are the stability considerations for long-term storage of this hydrochloride salt?

  • Methodological Answer :

  • Storage Conditions : Keep in sealed glass containers under inert gas (N2_2) at −20°C to prevent hydrolysis of the azetidine ring .
  • Degradation Monitoring : Perform periodic FT-IR analysis (e.g., track carbonyl peak shifts at ~1700 cm1^{-1}) and TGA to assess hygroscopicity .

Advanced Research Questions

Q. How can reaction mechanisms involving the triazole-azetidine scaffold be elucidated under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor protonation states of the triazole nitrogen atoms (pH 2–12 range) .
  • Isotopic Labeling : Introduce 15N^{15}N at the triazole N2 position to track nucleophilic attack pathways in SNAr reactions .
  • Contradiction Resolution : If unexpected byproducts arise (e.g., ring-opening of azetidine), use LC-MS/MS to identify intermediates and revise mechanistic models .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Refinement : Re-evaluate molecular docking (AutoDock Vina) with explicit solvation models to account for hydration effects on ligand-receptor binding .
  • SAR Analysis : Synthesize analogs (e.g., replacing azetidine with pyrrolidine) and compare IC50_{50} values in enzyme assays to validate pharmacophore hypotheses .
  • Data Reconciliation : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to adjust force field parameters in simulations .

Q. How can researchers design in vivo studies to assess the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Use Caco-2 cell monolayers to measure permeability (Papp_{app} >1×106^{-6} cm/s indicates oral bioavailability).
  • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • In Vivo Testing : Administer intravenously (1–5 mg/kg) to rodents, collect plasma samples, and quantify via LC-MS/MS (LOQ: 0.1 ng/mL) .

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